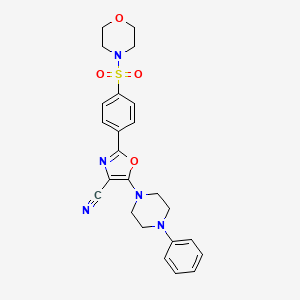
2-(4-(Morpholinosulfonyl)phenyl)-5-(4-phenylpiperazin-1-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-(Morpholinosulfonyl)phenyl)-5-(4-phenylpiperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H25N5O4S and its molecular weight is 479.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-(Morpholinosulfonyl)phenyl)-5-(4-phenylpiperazin-1-yl)oxazole-4-carbonitrile, also known by its CAS number 941244-32-2, is a complex organic compound with significant potential for biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O4S |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 941244-32-2 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the morpholine ring, introduction of the sulfonyl group, and attachment of the phenylpiperazine moiety. The following synthetic routes are commonly employed:
- Formation of Morpholine Ring : Reaction of diethanolamine with sulfuric acid.
- Introduction of Sulfonyl Group : Sulfonation reactions using reagents like chlorosulfonic acid.
- Attachment of Phenylpiperazine : Reaction of phenylpiperazine with intermediates formed in previous steps.
Research indicates that this compound may exert its effects through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been shown to selectively inhibit IκB Kinase (IKK), which plays a crucial role in the NF-κB signaling pathway. By inhibiting IKK, this compound prevents the phosphorylation and degradation of IκB, leading to reduced activation of NF-κB and subsequent downregulation of pro-inflammatory gene expression .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of A375 melanoma cells with an IC50 value in the low micromolar range . Additionally, its selectivity for certain PI3K isoforms suggests potential applications in targeted cancer therapies.
Case Studies
- Anti-Cancer Activity : A study evaluated the efficacy of this compound against A375 melanoma cells and found that it inhibited cell growth effectively at concentrations as low as 0.58 µM. This suggests a promising role in cancer treatment strategies targeting PI3K pathways .
- Inflammatory Diseases : Another investigation focused on its anti-inflammatory properties through the modulation of NF-κB signaling. The findings indicated that treatment with this compound significantly reduced inflammatory cytokine production in activated macrophages, highlighting its potential for therapeutic use in inflammatory conditions .
Eigenschaften
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c25-18-22-24(28-12-10-27(11-13-28)20-4-2-1-3-5-20)33-23(26-22)19-6-8-21(9-7-19)34(30,31)29-14-16-32-17-15-29/h1-9H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOFWRLMHOXCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














